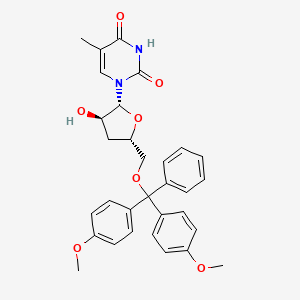

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine

Overview

Description

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is a modified nucleoside analog. It is structurally similar to uridine but features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a methyl group at the 5-position of the uracil ring. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine typically involves the protection of the 5’-hydroxyl group of 3’-deoxy-5-methyluridine with a dimethoxytrityl (DMT) group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete protection of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:

Deprotection: Removal of the DMT group using acidic conditions, such as treatment with acetic acid or trichloroacetic acid.

Substitution: The methyl group at the 5-position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Acetic acid, trichloroacetic acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products

Deprotection: Yields 3’-deoxy-5-methyluridine.

Substitution: Produces various substituted uridine derivatives.

Oxidation and Reduction: Leads to oxidized or reduced forms of the uracil ring.

Scientific Research Applications

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of modified oligonucleotides.

Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.

Industry: Used in the production of synthetic DNA and RNA for various biotechnological applications.

Mechanism of Action

The mechanism of action of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine involves its incorporation into synthetic oligonucleotides. The DMT group serves as a protecting group during the synthesis, preventing unwanted reactions at the 5’-hydroxyl position. Once incorporated into an oligonucleotide, the DMT group can be removed under acidic conditions, allowing for further modifications or interactions with other molecules. The methyl group at the 5-position can influence the compound’s binding affinity and specificity for target nucleic acids.

Comparison with Similar Compounds

Similar Compounds

3’-Deoxy-5’-O-(dimethoxytrityl)-3’-fluorouridine: Another nucleoside analog with a fluorine atom at the 3’-position.

3’-Deoxy-5’-O-(dimethoxytrityl)-3’-thiothymidine: Features a sulfur atom at the 3’-position instead of oxygen.

Uniqueness

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is unique due to the presence of the methyl group at the 5-position, which can enhance its stability and binding properties compared to other nucleoside analogs. This makes it particularly useful in the synthesis of stable and specific oligonucleotides for various research and therapeutic applications.

Biological Activity

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine (DMT-5-MeU) is a modified nucleoside that has garnered attention in the fields of nucleic acid chemistry and therapeutic applications. This compound is characterized by a dimethoxytrityl (DMT) protecting group at the 5' position and a methyl group at the 5-position of uridine, which influences its biological activity and stability. The following sections detail its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of DMT-5-MeU typically involves several key steps, including protection of the hydroxyl groups, introduction of the methyl group, and subsequent deprotection. A common synthetic route is outlined below:

- Protection : The 5' hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) to yield DMT-uridine.

- Methylation : The 5-position is then methylated using methyl iodide or another suitable methylating agent.

- Deprotection : Finally, the DMT group can be removed under acidic conditions or using a specific deprotecting agent to yield 3'-deoxy-5-methyluridine.

DMT-5-MeU exhibits unique biological activities primarily due to its structural modifications. The presence of the DMT group enhances the stability of the nucleoside against enzymatic degradation, which is crucial for its function in antisense oligonucleotide therapies. The methyl group at the 5-position can influence binding affinity and specificity towards target RNA sequences.

Antisense Oligonucleotide Applications

DMT-5-MeU is often incorporated into antisense oligonucleotides (ASOs), which are designed to bind complementary RNA sequences and modulate gene expression. Research indicates that ASOs containing DMT-5-MeU show improved cellular uptake and enhanced potency in reducing target mRNA levels compared to unmodified counterparts .

Therapeutic Efficacy

A study published in Nature Communications demonstrated that ASOs incorporating DMT-5-MeU effectively reduced the expression of target genes associated with various diseases, including cancer and genetic disorders . In vitro experiments showed that these modified oligonucleotides could achieve significant knockdown efficiencies, highlighting their potential as therapeutic agents.

Safety and Toxicity

In terms of safety, studies have indicated that DMT-5-MeU-modified ASOs exhibit low cytotoxicity in various cell lines. A comparative analysis revealed that while traditional ASOs may induce cellular stress responses, those containing DMT-5-MeU maintained better cell viability and lower inflammatory responses .

Research Findings

Recent research has focused on optimizing the synthesis and application of DMT-5-MeU in therapeutic contexts:

Properties

IUPAC Name |

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOBLOAHYWPHA-YIKNKFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901170479 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143653-61-6 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143653-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901170479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.